ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 1-oxo-3,4-dihydro-1H-isochromen-3-yl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the isochromen moiety can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isochromen moiety may interact with hydrophobic pockets, while the thiophene ring can participate in π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Lacks the isochromen moiety, leading to different biological activities.
Methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate: Similar structure but with a methyl ester group, which may affect its solubility and reactivity.
4,5-Dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylic acid: The carboxylic acid group can lead to different pharmacokinetic properties.
The unique combination of the isochromen and thiophene moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)14-9-12-7-5-6-8-13(12)18(22)25-14/h5-8,14H,4,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOZQSBVFAGCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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